molecular formula C14H15N3 B1317897 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine CAS No. 553679-55-3

6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine

Cat. No.: B1317897
CAS No.: 553679-55-3
M. Wt: 225.29 g/mol
InChI Key: OTNDMNJNGWSWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine” is a complex organic molecule that likely contains an isoquinoline group and a pyridinamine group . Isoquinolines are a type of heterocyclic aromatic organic compound, similar to quinolines . Pyridinamines, on the other hand, are derivatives of pyridine, a basic heterocyclic organic compound .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through cyclization reactions . For example, 3,4-dihydro-2(1H)-quinazolines have been developed through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals .

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

The compound 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is involved in the synthesis and structural study of various heterocyclic compounds. Its structural fragment is found in active compounds and is utilized in multicomponent reactions for synthesizing isoquinoline derivatives with potential physiological activities:

  • A study by Fisyuk and Mukanov (2003) demonstrated the synthesis of pyrimido[6,1-a]isoquinolines, highlighting the structural significance of isoquinoline precursors and the efficiency of intramolecular amidoalkylation for synthesizing fused heterocycles (Fisyuk & Mukanov, 2003).
  • Al-Issa (2012) reported the synthesis of a new series of pyridine and fused pyridine derivatives, emphasizing the reactivity and potential applications of isoquinoline derivatives in chemical synthesis (Al-Issa, 2012).
  • Yehia, Polborn, and Müller (2002) explored the one-pot synthesis of dihydropyrindines and tetrahydroquinolines, underscoring the versatility of pyridine derivatives in synthesizing complex cyclic compounds (Yehia, Polborn, & Müller, 2002).

2. Advancements in Synthesis Methods

Recent advancements in the synthesis methods involving isoquinoline and pyridine derivatives offer insights into the chemical versatility and potential applications of these compounds in various domains:

  • Paronikyan et al. (2018) developed a new method for obtaining diamino derivatives of pyrano[3,4-c]pyridines and 5,6,7,8-tetrahydro-isoquinolines, contributing to the understanding of the structure and potential antimicrobial activity of these compounds (Paronikyan et al., 2018).
  • Sośnicki and Struk (2010) described a convenient stereoselective synthesis of TRANS-4a,5,8,8a-tetrahydro-2H-isoquinolin-1-ones, highlighting the synthetic potential and applications of these compounds (Sośnicki & Struk, 2010).

3. Pharmaceutical and Biological Applications

Compounds related to this compound have been studied for their potential applications in pharmaceuticals and biological systems:

  • Hassaneen et al. (2012) synthesized new derivatives of heterocyclic compounds containing pyridine, pyrimidine, and triazole ortho-fused to the isoquinoline moiety, indicating the potential pharmaceutical applications of these compounds (Hassaneen et al., 2012).
  • Shekarrao et al. (2014) achieved efficient synthesis of isoquinolines and pyridines via copper(I)-catalyzed multi-component reaction, pointing towards the potential use of these compounds in catalysis and material science (Shekarrao et al., 2014).
  • Roesch, Zhang, and Larock (2001) developed a synthesis method for a variety of substituted isoquinoline, tetrahydroisoquinoline, and pyridine heterocycles, suggesting their potential utility in medicinal chemistry and drug discovery (Roesch, Zhang, & Larock, 2001).

Biochemical Analysis

Biochemical Properties

6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine plays a significant role in biochemical reactions, particularly as an androgen receptor antagonist . It effectively suppresses the growth of both androgen-dependent and androgen-independent prostate cancer cell lines . The compound interacts with androgen receptors, inhibiting their activity and thereby affecting the signaling pathways associated with these receptors . This interaction is crucial for its role in suppressing cancer cell growth.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting androgen receptor activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to suppress the growth of prostate cancer cell lines highlights its potential therapeutic applications in oncology . Additionally, its impact on gene expression and cellular metabolism suggests broader implications for cellular health and disease management.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with androgen receptors . By inhibiting these receptors, the compound disrupts the signaling pathways that promote cancer cell growth . This inhibition leads to changes in gene expression, ultimately resulting in the suppression of cancer cell proliferation . The compound’s molecular mechanism of action underscores its potential as a therapeutic agent in the treatment of androgen-dependent cancers.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over extended periods . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits androgen receptor activity without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications . These findings underscore the need for careful dosage management to maximize the compound’s therapeutic potential while minimizing risks.

Metabolic Pathways

This compound is involved in specific metabolic pathways that influence its activity and efficacy . The compound interacts with enzymes and cofactors that modulate its metabolism, affecting its overall bioavailability and therapeutic potential . Understanding these metabolic pathways is crucial for optimizing the compound’s use in research and clinical settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its efficacy . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within target tissues, affecting its overall therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound is directed to particular compartments or organelles within the cell, where it exerts its effects on androgen receptors and associated signaling pathways . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-13-5-6-14(16-9-13)17-8-7-11-3-1-2-4-12(11)10-17/h1-6,9H,7-8,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNDMNJNGWSWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.